Product packaging for Antimony sodium thioglycollate(Cat. No.:CAS No. 539-54-8)

Antimony sodium thioglycollate

Cat. No.: B1260594
CAS No.: 539-54-8
M. Wt: 325 g/mol
InChI Key: CKNQDJJWKSXPRU-UHFFFAOYSA-J
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Description

Antimony sodium thioglycollate, with the CAS Registry Number 539-54-8 and molecular formula C 4 H 4 NaO 4 S 2 Sb, is an organoantimony compound with a molecular weight of 324.95 . This chemical is supplied as hygroscopic prismatic crystals and requires careful storage, as it is known to turn pink upon exposure to light and may develop a slight mercaptan odor upon standing . Its solubility profile is a key characteristic for researchers; it is freely soluble in water but practically insoluble in alcohol. Please note, the compound is decomposed by excess alkali and is incompatible with alkalies . Historically, this compound has been identified as an anthelmintic, specifically active against Schistosoma parasites, forming a basis for its use in pharmacological and parasitology research . The broader class of antimony-containing complexes continues to be a significant area of study. Recent research into radioantimony nuclides like Antimony-119 (t 1/2 = 38.19 h) highlights the ongoing interest in antimony compounds for advanced applications in radiopharmaceutical therapy, particularly as Auger electron emitters for targeted cancer treatment . Furthermore, antimony(III) complexes with sulfur donor ligands have been synthesized and screened for their antimicrobial properties, showing enhanced bactericidal and fungicidal effects in research settings . This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4NaO4S2S B1260594 Antimony sodium thioglycollate CAS No. 539-54-8

Properties

CAS No.

539-54-8

Molecular Formula

C4H4NaO4S2S

Molecular Weight

325 g/mol

IUPAC Name

sodium;2-[(5-oxo-1,3,2-oxathiastibolan-2-yl)sulfanyl]acetate

InChI

InChI=1S/2C2H4O2S.Na.Sb/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;+1;+3/p-4

InChI Key

CKNQDJJWKSXPRU-UHFFFAOYSA-J

SMILES

C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+]

Canonical SMILES

C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+]

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Antimony Thioglycollate Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within antimony thioglycollate complexes.

Infrared (IR) Spectroscopy for Ligand-Metal Bonding Analysis

Infrared (IR) spectroscopy is instrumental in analyzing the coordination of the thioglycollate ligand to the antimony center. A key indicator of this coordination is the disappearance of the S-H stretching vibration, typically observed around 2540 cm⁻¹ in the spectrum of free thioglycollic acid. niscpr.res.in Its absence in the spectra of antimony thioglycollate complexes confirms the deprotonation of the sulfhydryl group and the formation of an Sb-S bond. niscpr.res.in Further evidence of this bond is the appearance of a new band in the far-IR region, generally between 340-345 cm⁻¹, which is characteristic of the Sb-S stretching vibration. niscpr.res.in

The carboxylate group of the thioglycollate ligand also provides valuable information. The positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations, typically found in the regions of 1550-1565 cm⁻¹ and 1370-1380 cm⁻¹ respectively, indicate its coordination mode. niscpr.res.in The difference between these two frequencies (Δν) can suggest whether the carboxylate acts as a monodentate, bidentate, or bridging ligand. niscpr.res.in In many metal thioglycollate complexes, the shift of these bands to lower wavenumbers upon complexation suggests that the carboxylate group acts as a bridging chelating ligand. niscpr.res.in

Table 1: Characteristic IR Frequencies for Antimony Thioglycollate Complexes

VibrationFrequency Range (cm⁻¹)Assignment
ν(S-H)~2540Disappears upon coordination
νas(COO⁻)1550 - 1565Asymmetric carboxylate stretch
νs(COO⁻)1370 - 1380Symmetric carboxylate stretch
ν(Sb-S)340 - 345Antimony-sulfur stretch

Data compiled from multiple sources. niscpr.res.in

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and offering a distinct "fingerprint" for the molecule. For antimony-containing compounds, Raman spectroscopy is particularly useful for identifying the Sb-O and Sb-S vibrational modes. For instance, in some antimony oxide minerals, the symmetric stretching modes (ν1) of SbO units are observed in the range of 590 to 675 cm⁻¹, while antisymmetric stretching modes (ν3) appear around 479 and 520 cm⁻¹. scispace.com

In the context of antimony thioglycollate, Raman spectroscopy can help to confirm the Sb-S bond formation and provide further details on the skeletal vibrations of the complex. The technique is sensitive to changes in polarizability during a vibration. libretexts.org The Sb-S bond, having a degree of covalent character, would be expected to exhibit a Raman active stretching vibration. The low-frequency region of the Raman spectrum is particularly important for observing these metal-ligand vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of antimony thioglycollate complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of antimony hydrogen bis(thioglycollate), the presence of two distinct signals for the methylene (B1212753) protons, for instance at τ 5.45 and τ 6.29, indicates that the two methylene groups are in different chemical environments. niscpr.res.in This observation is crucial for understanding the coordination geometry around the antimony atom. The chemical shifts of protons are influenced by their proximity to electronegative atoms and anisotropic effects from functional groups. libretexts.org

¹³C NMR spectroscopy further corroborates the structural information by providing data on the carbon skeleton. The chemical shifts of the carbonyl and methylene carbons can confirm the coordination of the thioglycollate ligand. Additionally, ¹²¹Sb and ¹²³Sb NMR, although less common, can be employed to directly probe the antimony center. pascal-man.comnorthwestern.edu The chemical shifts and line widths in Sb NMR are highly sensitive to the coordination number and geometry of the antimony atom. pascal-man.com

Table 2: Illustrative ¹H NMR Chemical Shift Data

Proton TypeExemplary Chemical Shift (τ)Implication
Methylene Protons (a)5.45Non-equivalent due to coordination
Methylene Protons (b)6.29Non-equivalent due to coordination

Illustrative data based on reported spectra of related compounds. niscpr.res.in

Electronic Spectroscopy: UV-Visible Studies of Coordination and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of antimony thioglycollate complexes by probing the electronic transitions between molecular orbitals. ijrpr.com The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. upi.edu In these complexes, the relevant transitions often involve the non-bonding electrons (n) on the oxygen and sulfur atoms and the π electrons of the carbonyl group.

The spectra can exhibit transitions such as n → π* and π → π. cutm.ac.in The n → π transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, are typically observed at longer wavelengths (lower energy) but have a lower intensity. cutm.ac.in Conversely, π → π* transitions are generally more intense. cutm.ac.in The position and intensity of these absorption bands can be influenced by the coordination of the ligand to the antimony atom, providing indirect evidence of complex formation. Charge-transfer transitions, where an electron is transferred between the metal and the ligand, can also occur and are often intense. cutm.ac.in

Mass Spectrometry (e.g., ESI-Mass) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and validate the molecular formula of antimony thioglycollate complexes. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing coordination complexes, as it often allows the observation of the intact molecular ion.

X-ray Crystallography for Solid-State Structure and Coordination Geometry

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for antimony thioglycollate complexes in the solid state. rsc.org By diffracting X-rays through a single crystal of the compound, it is possible to determine the precise positions of all atoms, leading to an unambiguous elucidation of the molecular structure.

Thermal Analysis for Decomposition Pathway Elucidation (e.g., TG-DTA)

The thermal stability and decomposition of antimony thioglycollate complexes, including antimony sodium thioglycollate, are critical for understanding their behavior under elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable insights into the decomposition pathways, revealing mass loss events and associated thermal transitions. While specific, detailed TGA/DTA data for this compound is not extensively available in the public domain, analysis of related antimony(III) thioglycollate and dithiocarbamate (B8719985) complexes allows for the elucidation of a probable decomposition sequence.

Detailed research into various antimony(III) complexes containing sulfur ligands indicates a general thermal degradation pattern that culminates in the formation of stable antimony compounds. The final residue upon thermal decomposition is typically antimony sulfide (B99878) (Sb₂S₃) when heated in an inert atmosphere, or antimony oxide (Sb₂O₄) in the presence of air. This suggests that the thioglycollate ligand decomposes, leading to the formation of these stable inorganic products.

For analogous antimony complexes, the decomposition often occurs in multiple steps. These steps may involve the loss of volatile components, the breakdown of the organic ligand structure, and the final conversion to the metallic sulfide or oxide. For instance, studies on bis(diisobutyldithiophosphato)antimony(III) thioglycolate show a final weight loss stage occurring in the temperature range of 245–505 °C, which corresponds to the formation of antimony sulfide. This provides an expected temperature window for the decomposition of the thioglycolate moiety in related complexes.

The decomposition process for this compound can be hypothesized to proceed through the following general stages:

Initial Decomposition: The initial phase of heating would likely lead to the breaking of the antimony-sulfur bond, which is generally considered the most labile bond in these types of complexes.

Ligand Degradation: Following the initial bond cleavage, the thioglycollate ligand would undergo further decomposition, releasing volatile fragments.

Formation of Final Residue: The final stage of decomposition would involve the formation of a stable antimony-containing product. In an inert atmosphere, this is expected to be antimony(III) sulfide.

The following interactive table summarizes the expected thermal decomposition data for a representative antimony thioglycollate complex based on findings from related compounds.

Temperature Range (°C)TransitionWeight Loss (%) (Calculated)Proposed Decomposition Product
200 - 550Multi-step decomposition of the organic ligandVariesIntermediate organic fragments, leading to the final residue
> 550Final Residue Formation-Antimony(III) Sulfide (Sb₂S₃) in inert atmosphere

Coordination Chemistry and Ligand Interactions Within Antimony Thioglycollate Frameworks

Chelation Behavior of Thioglycollate with Antimony Centers

Thioglycollate (HSCH₂COO⁻) is a bifunctional ligand capable of chelating with metal ions through its sulfur and oxygen atoms. In the context of antimony complexes, thioglycollic acid and its derivatives act as effective chelating agents. akjournals.comosti.gov The deprotonation of the thiol (S-H) group is a key step, evidenced by the disappearance of the S-H stretching band in the infrared spectra of the resulting antimony compounds, and the appearance of a new band confirming the formation of an Sb-S bond. niscpr.res.in

In antimony hydrogen bis(thioglycollate), the thioglycollate ligand forms two five-membered rings with the central antimony atom. rsc.orgrsc.org This chelation involves coordination from both the sulfur and one of the carboxylate oxygen atoms to the antimony center, demonstrating the bidentate nature of the ligand in these frameworks. rsc.org Sodium thioglycollate, acting as both a reducing and chelating agent, can form stable Sb(III) thioglycollate complexes. researchgate.net

Influence of Antimony Oxidation State on Coordination Number and Geometry

The oxidation state of antimony, primarily +3 and +5, plays a crucial role in determining the coordination number and geometry of its thioglycollate complexes.

Antimony(III) Complexes : Antimony(III) has a stereochemically active lone pair of electrons, which significantly influences the geometry of its complexes. In antimony hydrogen bis(thioglycollate), the Sb(III) center is coordinated to two sulfur and two oxygen atoms in a one-sided arrangement. rsc.org This coordination can be described as a distorted trigonal bipyramid, where the lone pair of electrons occupies the fifth apex. rsc.org The Sb-S bond distances are approximately 2.43 Å, and the Sb-O distances range from 2.26 to 2.30 Å. rsc.org In other Sb(III) complexes with thiolates, trigonal-pyramidal geometry is also observed. rsc.org The presence of the lone pair often leads to coordinative unsaturation, which is satisfied in the solid state through intermolecular interactions, effectively increasing the coordination number. mdpi.com

Antimony(V) Complexes : In the +5 oxidation state, the lone pair is absent, and antimony typically adopts higher coordination numbers with more regular geometries. For instance, antimony pent(isooctyl thioglycollate), an Sb(V) complex, is synthesized from an antimony peroxide precursor. researchgate.net In general, Sb(V) complexes often exhibit five- or six-coordinate geometries, such as trigonal bipyramidal or octahedral structures. mdpi.comresearchgate.net For example, triphenylantimony(V) dicarboxylate complexes adopt a five-coordinated, highly distorted trigonal bipyramidal geometry. mdpi.comresearchgate.net The higher oxidation state generally leads to shorter Sb-O bond lengths compared to analogous Sb(III) complexes. mdpi.com

The reduction of Sb(V) to Sb(III) can be induced by thiols, and this process is favored at acidic pH. nih.gov This redox transformation is significant as it alters the coordination preference and subsequent structure of the complex. nih.govauger-symposium.com

Table 1: Comparison of Coordination Features based on Antimony Oxidation State

Feature Antimony(III) Antimony(V)
Common Geometries Distorted Trigonal Bipyramidal, Square Pyramidal, Trigonal Pyramidal rsc.orgrsc.orgnih.gov Trigonal Bipyramidal, Octahedral mdpi.comresearchgate.net
Influence of Lone Pair Stereochemically active, causes distortion rsc.orgmdpi.com Absent, allows for more regular geometries
Typical Coordination No. 3, 4, 5 (can increase via intermolecular interactions) rsc.orgmdpi.commdpi.com 5, 6 researchgate.netmdpi.com

| Example Bond Distances | Sb-S: ~2.43 Å; Sb-O: ~2.26-2.30 Å rsc.org | Sb-O: ~2.06-2.07 Å mdpi.com |

Formation and Characterization of Mono- and Polynuclear Antimony Thioglycollate Complexes

Antimony thioglycollate frameworks can exist as both mononuclear and polynuclear species.

Mononuclear Complexes : Mononuclear antimony complexes are often formed when the ligand-to-metal ratio is sufficient to satisfy the coordination requirements of a single antimony center. researchgate.net Antimony hydrogen bis(thioglycollate) exists as a mononuclear chelate in its fundamental unit. rsc.orgrsc.org However, even in these structures, the formal coordinative unsaturation of the Sb(III) center can lead to aggregation into larger structures through intermolecular forces. mdpi.com

Polynuclear Complexes : The formation of polynuclear structures, including dimers and polymers, is common in antimony chemistry. nih.gov These structures are often linked by bridging ligands or through intermolecular interactions that function as secondary bonds. In some antimony(III) iodide complexes with thioamides, dimer and polymer formation is observed, driven by bridging iodide or sulfur atoms. nih.gov Similarly, some neutral antimony(III) thiolates form structures with intermolecular Sb···S interactions that link the monomeric units. rsc.org The insolubility and high melting points of certain metal-antimony thioglycollate complexes suggest a polymeric structure. niscpr.res.in The transfer of polynuclear antimony units, such as Sb₆ clusters, has also been demonstrated, highlighting the tendency of antimony to form complex polyatomic structures. nih.gov

These complexes are typically characterized using a suite of analytical techniques, including elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to elucidate their precise molecular and electronic structures. mdpi.comresearchgate.netcore.ac.ukmissouristate.edu

Ligand Field Theory and Molecular Orbital Analysis in Antimony-Sulfur Bonds

While Ligand Field Theory (LFT) is more commonly applied to d-block metal complexes, molecular orbital (MO) theory provides significant insight into the nature of bonding in p-block elements like antimony.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to analyze the bonding in antimony complexes. mdpi.com For an Sb(III) complex, these calculations show a spherical distribution of the lone pair and indicate that the bonds from antimony to heteroatoms like sulfur and oxygen are polar and covalent. mdpi.com The Wiberg Bond Indices (WBI) for Zr–Sb bonds in a polyantimony complex were calculated to be around 0.97, indicating a significant covalent nature. nih.gov

The analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the reactivity and electronic properties of these complexes. researchgate.net The Sb-S bond itself is considered relatively weak and susceptible to hydrolysis in aqueous solutions. researchgate.net The covalent radii of antimony and sulfur (sum ≈ 2.45 Å) correspond well with experimentally determined Sb-S bond lengths (e.g., 2.456 Å), further supporting a covalent bonding model. mdpi.com

Intermolecular Interactions and Supramolecular Architectures

Antimony thioglycollate complexes often exhibit extensive intermolecular interactions that lead to the formation of complex supramolecular architectures. The coordinative unsaturation of Sb(III) centers is a primary driver for these interactions. mdpi.com

Key intermolecular forces observed include:

Antimony-Oxygen/Sulfur Interactions : In many crystal structures, the coordination sphere of the antimony atom is supplemented by interactions with oxygen or sulfur atoms from neighboring molecules. rsc.orgmdpi.comresearchgate.net These Sb···O or Sb···S distances, while longer than covalent bonds, are shorter than the sum of the van der Waals radii, indicating a significant bonding interaction. These interactions can lead to the formation of dimers or infinite ladder-type chains. mdpi.commdpi.comrsc.org

Hydrogen Bonding : In protonated species like antimony hydrogen bis(thioglycollate), very short intermolecular oxygen-oxygen distances (e.g., 2.43 Å and 2.54 Å) are indicative of strong, symmetrical hydrogen bonds that link the complex units. rsc.org

Arene-Antimony Interactions : For complexes containing aromatic groups, intermolecular interactions between the π-system of an arene and an antimony center can occur. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
Antimony hydrogen bis(thioglycollate)
Antimony pent(isooctyl thioglycollate)
Antimony sodium thioglycollate
Antimony(III) iodide
Sodium thioglycollate
Thioglycollic acid

Solution Chemistry and Stability Studies of Antimony Thioglycollate Compounds

Hydrolytic Stability and Decomposition Pathways in Aqueous Systems

Antimony sodium thioglycollate is a hygroscopic solid that is freely soluble in water. drugfuture.com However, its stability in aqueous solutions is limited, as it is susceptible to hydrolysis. researchgate.net The decomposition of antimony thioglycollate complexes in water is a critical aspect of their chemistry, influenced by the inherent lability of the antimony-sulfur bond and the redox activity of the thioglycollate ligand.

Research on related antimony mercaptide compounds indicates they are generally "hydrolabil," or unstable in the presence of water. researchgate.net For antimony tris(isooctyl thioglycollate), studies have shown that the antimony-sulfur (Sb-S) bond is weaker than the antimony-oxygen (Sb-O) bond, suggesting the Sb-S linkage is a primary site for hydrolytic attack. researchgate.net Upon dissolution in water, hydrolysis can lead to the cleavage of this bond, liberating the thioglycollate ligand and forming various antimony-oxo or hydroxo species.

The decomposition is not limited to the metal center. The released thioglycolic acid, or its corresponding anion, is readily oxidized, especially by dissolved air, to form dithiodiglycolate ([SCH₂CO₂H]₂). researchgate.netatamanchemicals.com This oxidation process is a significant decomposition pathway for the ligand component of the complex. Furthermore, under alkaline conditions, the dithiodiglycolate product can undergo further decomposition. researchgate.net The initial compound may also possess a slight odor of mercaptan, which can develop upon standing, indicating slow decomposition even in the solid state. drugfuture.com

Table 1: Factors Influencing the Hydrolytic Stability of Antimony Thioglycollate in Aqueous Solution

Factor Effect on Stability Mechanism Reference
pH Decreased stability in alkaline conditions Promotes hydrolysis of the Sb-S bond and accelerates oxidation of the thioglycollate ligand. The compound is noted to be decomposed by excess alkali. drugfuture.comresearchgate.net
Temperature Decreased stability with increased temperature Accelerates the rates of both hydrolysis and oxidation reactions. researchgate.net
Presence of Oxidants (e.g., Air) Decreased stability Promotes the oxidative dimerization of the thioglycollate ligand to dithiodiglycolate. researchgate.netatamanchemicals.com

| Concentration | Decreased stability upon dilution | Dilution can increase the rate of thioglycollate oxidation. | researchgate.net |

Speciation and Distribution Equilibria in Solution

Once dissolved, this compound does not exist as a single, static entity. It establishes a complex equilibrium involving various species. The speciation is primarily governed by the oxidation state of antimony, which is typically Sb(III) in complexes with thiol-based ligands like thioglycolate, as these ligands can reduce Sb(V) to Sb(III). researchgate.net

In aqueous solution, Sb(III) readily undergoes hydrolysis to form a series of antimony-oxo and -hydroxo species. epa.gov Therefore, the solution will contain a distribution of equilibria between the parent complex, partially hydrolyzed species, and fully hydrolyzed antimony oxides. The exact nature of the species depends on factors like concentration, pH, and the presence of other coordinating ions.

While specific equilibrium constants for this compound are not well-documented in the literature, analogies can be drawn from related systems. For instance, studies on antimony tris(isooctyl thioglycollate) in the presence of chloride have shown the formation of mixed-ligand species such as (IOTG)₂SbCl and (IOTG)SbCl₂, where IOTG is isooctyl thioglycolate. researchgate.net This indicates that in a solution containing other potential ligands, a distribution of complexes with varying ligand-to-metal ratios can exist.

The equilibria in an aqueous solution of this compound can be conceptualized as follows:

Complex Dissociation: Sb(TG)ₓⁿ⁻ ⇌ Sb(TG)ₓ₋₁⁽ⁿ⁻¹⁾⁻ + TG⁻

Hydrolysis of Antimony: Sb³⁺ + nH₂O ⇌ Sb(OH)ₙ⁽³⁻ⁿ⁾⁺ + nH⁺

Ligand Protonation: TG⁻ + H⁺ ⇌ HTG

Ligand Oxidation: 2 HTG + [O] → (TG)₂ + H₂O

Table 2: Potential Species in an Aqueous Solution of Antimony Thioglycollate

Species Type Examples Role in Equilibrium Reference
Parent Complex [Sb(SCH₂COO)₂]⁻ (hypothetical) The initial dissolved form, subject to dissociation and hydrolysis. drugfuture.com
Hydrolyzed Antimony Sb(OH)₃, [Sb(OH)₄]⁻ Products of antimony hydrolysis, their prevalence increases with pH. epa.gov
Free/Protonated Ligand ⁻SCH₂COO⁻, HSCH₂COOH Result from complex dissociation; participate in acid-base and redox reactions. atamanchemicals.com
Oxidized Ligand (SCH₂COOH)₂ Product of irreversible ligand oxidation, shifting equilibria away from the parent complex. researchgate.net

| Mixed-Ligand Complexes | [Sb(TG)ₓClᵧ]ⁿ⁻ (if Cl⁻ is present) | Formed in the presence of other coordinating anions, complicating the speciation. | researchgate.net |

Effect of pH on Complex Stability and Transformation

The pH of the aqueous medium is a paramount factor controlling the stability and transformation of this compound. The compound is explicitly described as being incompatible with and decomposed by excess alkali. drugfuture.comdrugfuture.com This pH-dependent instability stems from multiple processes.

At alkaline pH, the hydrolysis of the Sb(III) center is favored, leading to the precipitation of antimony hydroxides or oxides and the breakdown of the thioglycollate complex. Concurrently, the oxidation of the thioglycollate ligand is significantly accelerated under alkaline conditions. researchgate.net The combination of these effects leads to the rapid decomposition of the compound in basic solutions.

Conversely, in acidic solutions, the complex exhibits greater stability. Studies on the solvent extraction of Sb(III) with isooctyl thioglycolate from hydrochloric acid solutions show that extraction efficiency (indicative of stable complex formation in the organic phase) is high in acidic conditions (up to 3M HCl) but decreases sharply at higher acidities. akjournals.com This suggests that while the complex is stable in a moderately acidic to neutral pH range, extreme acidity may also lead to transformation, possibly through protonation of the carboxylate group or competition from other ligands like chloride. The optimal pH for the stability of thioglycollate solutions themselves (prepared without heat) is on the acidic side, as they can exhibit an unexpected alkaline reaction upon preparation, followed by a drop in pH upon storage. researchgate.net

Table 3: Summary of pH Effects on Antimony Thioglycollate Solution Chemistry

pH Range Predominant Effects Resulting Transformation Reference
Acidic (e.g., pH < 6) - Complex is relatively stable.- Ligand exists partially in its protonated (HSCH₂COOH) form. Maintenance of the complex structure. akjournals.com
Neutral (e.g., pH ≈ 7) - Onset of hydrolysis.- Slow oxidation of the ligand. Gradual decomposition. researchgate.net

| Alkaline (e.g., pH > 8) | - Rapid hydrolysis of Sb(III).- Accelerated oxidation of the thioglycollate ligand. | Rapid and complete decomposition of the complex; potential precipitation of antimony oxides/hydroxides. | drugfuture.comresearchgate.netdrugfuture.com |

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange is a fundamental reaction for metal complexes, involving the substitution of one or more ligands in the coordination sphere by other ligands. For antimony compounds, these reactions are known to occur, but detailed kinetic and thermodynamic data, especially for thioglycollate complexes, are scarce. rsc.org A critical review of available thermodynamic data for the complexation of Sb(III) with organic ligands concluded that very few data sets can be considered reliable, and no data were found for Sb(V) complexes. rsc.org

Theoretical and experimental studies on other antimony complexes provide insight into the potential mechanisms and driving forces for ligand exchange. For pentaarylantimony compounds, ligand exchange reactions have been observed to occur in solution, leading to an equilibrium mixture of species. nii.ac.jp In reactions between antimony(III) and nickel(II) phosphorodithioates, the driving force for ligand exchange was identified as the relief of steric strain, with bulkier ligands preferentially moving from the sterically hindered antimony complex to the less hindered nickel complex. tandfonline.com This suggests that the thermodynamics of ligand exchange for antimony thioglycollate would be influenced by the steric and electronic properties of both the thioglycollate and the incoming ligand.

The kinetics of these reactions can be complex. For hypervalent antimony compounds, theoretical studies predict that the pathway can be either stepwise or concerted, depending on the nature of the ligands. acs.org A potential ligand exchange reaction for antimony thioglycollate can be represented as:

[Sb(TG)ₓ]ⁿ⁻ + L ⇌ [Sb(TG)ₓ₋₁L]ᵐ⁻ + TG

Where L is an incoming ligand. The rate and equilibrium position of this reaction would depend on the relative bond strengths (Sb-S vs. Sb-L), steric factors, and solvent effects. The lack of published stability constants (log K), enthalpy (ΔH), and entropy (ΔS) values for antimony thioglycollate complexation makes a quantitative assessment of these processes challenging. rsc.org

Table 4: Conceptual Factors in Ligand Exchange Reactions of Antimony Thioglycollate

Parameter Influencing Factors Expected Impact Reference (by analogy)
Kinetics (Rate) - Steric bulk of ligands- Nature of the solvent- Reaction pathway (concerted vs. stepwise) Slower rates with bulkier ligands. The mechanism determines the rate law. tandfonline.comacs.org

| Thermodynamics (Equilibrium) | - Relative Sb-Ligand bond strengths- Relief of steric hindrance- Chelate effect (if L is multidentate) | The equilibrium will favor the formation of the thermodynamically most stable complex (e.g., stronger bonds, less steric strain). | rsc.orgtandfonline.com |

Influence of Other Ions and Counter-Ions on Solution Behavior

The behavior of this compound in solution is not solely determined by its interaction with water and pH. The presence of other ions, including the sodium counter-ion and various anions and cations from the solution matrix, can significantly influence its stability and speciation.

Other anions in the solution can have a more direct and pronounced effect, primarily through competitive ligand exchange or the formation of mixed-ligand complexes. rsc.org The presence of halide ions, such as chloride, can lead to their incorporation into the antimony coordination sphere. researchgate.net Other strong chelating agents, like citrate (B86180) or tartrate, can effectively compete with thioglycollate for binding to the Sb(III) center, potentially leading to the complete displacement of the thioglycollate ligand and the formation of more stable antimony-citrate or antimony-tartrate complexes. rsc.orgnih.gov This competition is a critical consideration in complex environmental or biological media where numerous potential ligands are present.

Table 5: Influence of Co-solutes on Antimony Thioglycollate Solution Behavior

Ion Type Example Influence on the Complex Reference
Counter-Ions Na⁺, K⁺ Primarily maintains charge balance; high concentrations can affect ionic strength and activity coefficients. rsc.org
Competing Anions Cl⁻, SO₄²⁻ Can participate in ligand exchange, forming mixed-ligand complexes (e.g., [Sb(TG)Cl]⁻). researchgate.net

| Strong Chelating Agents | Citrate, Tartrate, EDTA | Can outcompete and displace the thioglycollate ligand, forming more stable antimony complexes. | rsc.orgnih.gov |

Reaction Mechanisms and Chemical Reactivity of Antimony Thioglycollate

Redox Chemistry and Interconversion between Antimony(III) and Antimony(V) States

The reduction of Sb(V) to Sb(III) can be facilitated by various biological and chemical reducing agents, including thiols. For instance, in biological systems, the pentavalent antimonial prodrugs are activated through reduction to the more toxic trivalent form by thiols such as glutathione (B108866) and trypanothione. This reduction is crucial for their antiparasitic activity mdpi.comnih.govresearchgate.net. The reaction is favored under acidic conditions nih.gov. Conversely, the oxidation of Sb(III) to Sb(V) can be achieved by various oxidizing agents. Studies on the oxidation of Sb(III) by hydrogen peroxide have shown that the reaction rate is dependent on pH, with the formation of the antimonite ion (Sb(OH)4-) being a prerequisite for the reaction to proceed in neutral to alkaline conditions nih.gov.

The thioglycollate ligand itself, with its sulfur atom, plays a significant role in the redox chemistry of the complex. The sulfur can be susceptible to oxidation, which in turn can influence the stability of the antimony center's oxidation state. The presence of the thiol group makes the compound a potential reducing agent under certain conditions.

Table 1: General Redox Characteristics of Antimony Species

FeatureAntimony(III)Antimony(V)
Relative Stability Generally more stable in reducing environments.Generally more stable in oxidizing environments.
Common Forms Sb2O3, SbCl3, Antimony(III) thiolatesSb2O5, SbF5, Antimony(V) thiolates
Redox Potential Acts as a reducing agent.Acts as an oxidizing agent.
Interaction with Thiols Can be formed by the reduction of Sb(V) by thiols.Can be reduced to Sb(III) by thiols.

Mechanistic Studies of Ligand-Assisted Antimony Transformations

The thioglycollate ligand in antimony sodium thioglycollate is not merely a spectator ion but actively participates in the compound's reactivity. Ligand-assisted transformations are crucial in understanding the mechanisms of both redox changes and substitution reactions.

Ligand exchange reactions, where the thioglycollate ligand is replaced by another ligand, are fundamental to the compound's interactions in a complex chemical environment. The rate and extent of these reactions depend on several factors, including the nature of the incoming ligand, the solvent, and the temperature. While specific kinetic studies on this compound are scarce, general principles of ligand exchange at metal centers suggest that the reaction can proceed through associative, dissociative, or interchange mechanisms nih.govlibretexts.orgchemguide.co.uklibretexts.orgyoutube.com.

Research on other antimony-thiolate complexes has provided insights into the potential mechanistic pathways. For example, the synthesis of antimony(V) isooctyl thioglycollate from an antimony(V) precursor and the thioglycollate ester suggests that the thiolate ligand can readily coordinate to the antimony(V) center researchgate.net.

Photochemical Reactivity and Degradation Pathways

The interaction of this compound with light can lead to photochemical reactions and potential degradation of the compound. The specific photochemical behavior is dependent on the absorption of ultraviolet (UV) or visible light by the molecule. While a detailed photochemical study of this compound is not widely available, information on related compounds allows for some general considerations.

The UV-Vis absorption spectrum of a molecule determines which wavelengths of light it can absorb. For antimony-thiolate complexes, absorption bands can be associated with ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. Upon absorption of a photon with sufficient energy, an electron can be promoted to a higher energy molecular orbital, leading to an excited state. This excited state can then undergo various processes, including:

Photodissociation: The absorbed energy can lead to the breaking of chemical bonds, such as the antimony-sulfur or antimony-oxygen bonds, resulting in the degradation of the complex.

Photooxidation or Photoreduction: The excited state may be more susceptible to redox reactions. For example, the excited complex could be more easily oxidized by atmospheric oxygen or reduced by other species present in the medium.

Studies on the photochemistry of other metal-thiolate complexes have shown that irradiation can lead to the formation of radicals and subsequent degradation of the compound. While specific degradation pathways for this compound have not been elucidated, it is plausible that photolysis could lead to the oxidation of the thioglycollate ligand and changes in the oxidation state of the antimony. The presence of chromophores within the molecule will influence its sensitivity to light.

Table 2: Potential Photochemical Processes for this compound

ProcessDescriptionPotential Products
Photodissociation Light-induced cleavage of the Sb-S or Sb-O bonds.Antimony ions/oxides, thioglycollate radicals.
Photooxidation Oxidation of Sb(III) to Sb(V) or oxidation of the ligand.Sb(V) species, disulfide-linked thioglycollate.
Photoreduction Reduction of Sb(V) to Sb(III) if starting from a pentavalent state.Sb(III) species.

Further research is required to fully characterize the photochemical reactivity and degradation pathways of this compound, including the determination of its UV-Vis absorption spectrum, quantum yields of degradation, and identification of photoproducts.

Advanced Analytical Methodologies for Antimony Thioglycollate

Development of Spectrophotometric Methods for Antimony Quantification

Spectrophotometry remains a widely used technique for antimony quantification due to its simplicity, cost-effectiveness, and accessibility. scielo.br These methods are typically based on the formation of a colored complex between antimony and a specific chromogenic reagent, which can then be measured by its absorbance at a characteristic wavelength.

Modern spectrophotometric methods have focused on enhancing sensitivity and selectivity, often incorporating extraction or preconcentration steps. A common strategy involves the reaction of trivalent antimony (Sb(III)) with a reagent to form a complex that can be extracted into an organic solvent, thereby concentrating the analyte and removing interfering species. For instance, a sensitive method has been developed based on the reaction of Sb(III) with mandelic acid to form a complex anion, which is then extracted into chlorobenzene (B131634) with the dye malachite green. tandfonline.com The absorbance of the extract is measured at 628 nm, and the method is linear over a concentration range of 0.088–1.8 mg/L. tandfonline.com

Another approach utilizes the oxidation of Sb(III) with N-bromosuccinimide (NBS) in an acidic medium. The unconsumed NBS is then determined by its reaction with methyl orange, with the absorbance measured at 500 nm. researchgate.net This indirect method demonstrates a Beer's law compliance in the range of 0.4-2.8 µg/mL of Sb(III). researchgate.net

Recent innovations include the use of deep eutectic solvents (DES) for simultaneous complexation and microextraction. One such method for determining trace levels of Sb(III) employs dithizone (B143531) as a complexing agent, which is dissolved in a DES. nih.gov This allows for the simultaneous formation and extraction of the antimony complex, significantly lowering the detection limit to 1.6 x 10⁻³ mg/L. nih.gov The high precision of this method is indicated by a relative standard deviation of 3.12% at low concentrations. nih.gov

The following table summarizes the key research findings for various spectrophotometric methods for antimony quantification.

Method/ReagentAntimony SpeciesWavelength (λmax)Limit of Detection (LOD) / RangeMolar Absorptivity (ε)Reference
Mandelic Acid & Malachite GreenSb(III)628 nm0.088–1.8 mg/L6.9 × 10⁴ L mol⁻¹ cm⁻¹ tandfonline.com
N-Bromosuccinimide & Methyl OrangeSb(III)500 nm0.4–2.8 µg/mL3.43 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.net
Dithizone & Deep Eutectic SolventSb(III)Not Specified1.6 × 10⁻³ mg/LNot Specified nih.gov
Leucocrystal Violet & IodateSb(III)590 nm0.4 - 3.6 µg / 25 mL7.32 x 10⁵ L mol⁻¹ cm⁻¹ nih.gov
Iodide & N-phenylbenzimidoylthioureaSb(III)440 nm5 ng/mL7.84 x 10⁴ L mol⁻¹ cm⁻¹ nih.gov

Chromatographic Separation Techniques for Antimony Species (e.g., Extraction Chromatography)

Chromatographic techniques, particularly when coupled with highly sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) or hydride generation atomic fluorescence spectrometry (HG-AFS), are powerful tools for the speciation of antimony. nih.govnih.gov These hyphenated techniques allow for the separation of different antimony species, such as the inorganic forms Sb(III) and Sb(V), and organometallic compounds, before their individual quantification.

Anion-exchange chromatography is the most commonly employed method for separating Sb(III) and Sb(V). mdpi.com The separation is based on the differential retention of the anionic forms of these species on a stationary phase. For example, methods have been described using a strong anion-exchange column with phthalic acid as the mobile phase to effectively separate Sb(III) and Sb(V). researchgate.net The pH, ionic strength, and composition of the mobile phase are critical parameters that influence the retention and separation of the species. mdpi.com

Extraction chromatography is another valuable technique, particularly for purifying antimony from complex sample matrices. A two-step chromatographic method using AG 1-X4 and AG 50W-X8 resins has been developed for the purification of antimony from geological samples prior to isotopic analysis. rsc.org This method achieves a high recovery rate of over 98%. rsc.org In the context of antimony thioglycollate complexes, extraction chromatography plays a crucial role. Research on the radiochemical separation of antimony-119 has utilized resins to separate antimony from tin target material. researchgate.net In these studies, sodium thioglycolate itself is used as an eluting agent, acting as both a reducing and chelating agent to recover antimony as an Sb(III) thioglycollate complex. researchgate.net

The choice of extraction medium is vital for maintaining the integrity of the antimony species during sample preparation. Studies have evaluated various extractants, including citric acid, EDTA, and ammonium (B1175870) tartrate, to optimize extraction efficiency and species stability. nih.govpan.pl A mixture of citric acid and Na2EDTA has been found to be effective for extracting antimony species from soil samples. pan.pl

The table below details research findings on chromatographic separation techniques for antimony.

Chromatographic TechniqueColumn/ResinMobile Phase/EluentSpecies SeparatedDetectorReference
Anion Exchange HPLCAnion exchange columnEDTASb(III), Sb(V), Trimethylantimony(V)(UV)-HG-AFS nih.gov
Anion Exchange HPLCStrong anion-exchangePhthalic acidSb(III), Sb(V)HG-AAS, ICP-MS researchgate.net
Anion Exchange HPLCHamilton PRP-X100100 mM Citric acid + 20 mM Na2EDTASb(III), Sb(V), SbMe₃ICP-MS pan.plpan.pl
Extraction ChromatographyAG 1-X4 and AG 50W-X8Not specifiedTotal SbMC-ICP-MS rsc.org
Extraction ChromatographyDBE-300 Resin0.1 M Sodium ThioglycolateSb(III) complexNot specified researchgate.net

Electrochemical Approaches for Redox Speciation

Electrochemical methods offer a sensitive and often simpler alternative for the analysis and speciation of antimony. electrochemsci.org Techniques like anodic stripping voltammetry (ASV) and adsorptive stripping voltammetry (AdSV) are frequently used due to their very low detection limits. researchgate.net

Redox speciation of antimony using these methods is often possible due to the different electrochemical behavior of Sb(III) and Sb(V). In moderately acidic solutions, Sb(V) is electrochemically inactive at many electrode surfaces, while Sb(III) can be readily detected. researchgate.net Therefore, Sb(III) can be measured directly, and total antimony can be determined after a chemical reduction of Sb(V) to Sb(III). The concentration of Sb(V) is then calculated by the difference. researchgate.net

In ASV, antimony is first preconcentrated onto the working electrode (commonly a mercury-based or gold electrode) by applying a negative potential. The potential is then scanned in the positive direction, which strips the deposited antimony back into the solution, generating a current peak whose height is proportional to the antimony concentration.

AdSV enhances sensitivity by accumulating an antimony-ligand complex on the electrode surface before the voltammetric scan. Various complexing agents have been employed, including catechol, pyrogallol, and chloranilic acid, which form stable complexes with Sb(III). researchgate.netresearchgate.net The choice of complexing agent and the pH of the solution are critical for selective and sensitive detection.

Recent developments have explored novel electrode materials and methodologies. For instance, voltammetric methods using gold microwire electrodes have been developed to study the complexation of Sb(III) with various ligands, which is particularly relevant for understanding its behavior in biological and environmental systems. liverpool.ac.uk This approach can provide insights into the formation of both stable and weaker, fast-dissociating complexes, such as those potentially formed with thioglycolates. liverpool.ac.uk Another approach involves the online separation of Sb(III) and Sb(V) using a minicolumn packed with L-proline immobilized on controlled pore glass, followed by detection. nih.gov In this system, Sb(V) is not retained and is measured during the loading step, while the retained Sb(III) is eluted and subsequently determined. nih.gov

Key research findings on electrochemical approaches are summarized in the table below.

Electrochemical TechniqueElectrodeModifier/Complexing AgentSpecies DetectedLimit of Detection (LOD)Reference
Anodic Stripping Voltammetry (ASV)Mercury-based electrodesHydrochloric acidSb(III)Not specified researchgate.net
Adsorptive Stripping Voltammetry (AdSV)Mercury-based electrodesCatechol, PyrogallolSb(III)Not specified researchgate.netresearchgate.net
Anodic Stripping Voltammetry (ASV)Boron-doped diamond electrodePerchloric acidSb(III)Not specified researchgate.net
PseudopolarographyGold microwire electrodeEDTA, DTPA, etc.Sb(III) complexesppb levels liverpool.ac.uk
Solid Phase Extraction - HG-ICP-OESL-proline on glassNoneSb(III), Sb(V)90 ng/L for Sb(III) nih.gov

Theoretical and Computational Chemistry of Antimony Thioglycollate

Quantum Chemical Investigations of Electronic Structure and Bonding (e.g., DFT, HOMO-LUMO)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in antimony compounds. Studies on various antimony(III) thiolates and sulfides reveal key features that are likely applicable to antimony sodium thioglycollate.

Electronic Structure and Bonding: The bonding in trivalent antimony-thiolate complexes is characterized by a significant covalent character between antimony and sulfur. In a simple monomeric Sb(SR)₃ complex, the antimony center typically exhibits a trigonal-pyramidal geometry. This geometry is a direct consequence of the stereochemically active 5s² lone pair of electrons on the antimony atom. acs.orgrsc.org DFT calculations on model compounds like Sb(SC₆H₅)₃ have been performed using various functionals (e.g., mPW1PW, B3LYP) to accurately predict molecular structures. researchgate.net These studies confirm the trigonal pyramidal coordination around the antimony atom.

The nature of the bond between antimony and the thiolate ligand is crucial. Spectroscopic evidence from studies on antimonite [Sb(III)] binding to thiol groups in natural organic matter suggests that Sb–S bonds are formed at distances of approximately 2.45 Å. acs.org The Sb–S bond is generally considered strong and more stable than the corresponding Sb–O bond, especially in environments where thiol groups are present. acs.orgresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing the chemical reactivity and electronic transitions of a molecule. For antimony-thiolate complexes, the HOMO is typically associated with the lone pair on the antimony atom and the p-orbitals of the sulfur atoms, while the LUMO is often localized on the antimony atom, reflecting its Lewis acidic character. researchgate.netresearchgate.net

The HOMO-LUMO energy gap (E_gap) is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. ajchem-a.com In related antimony sulfide (B99878) (Sb₂S₃) systems, DFT calculations have been used to determine the band gap, which is the solid-state analogue of the HOMO-LUMO gap. These calculations show that the band gap of Sb₂S₃ is influenced by the computational method but generally falls in the range of 1.3 to 1.64 eV. nih.govresearchgate.net For molecular antimony-thiolate complexes, the HOMO-LUMO gap would be expected to be in a similar range, indicative of a reactive species.

The table below presents representative data from DFT calculations on related antimony-sulfur compounds, which can serve as a model for understanding this compound.

Table 1: Calculated Electronic Properties of Model Antimony-Sulfur Compounds

Compound/SystemComputational MethodCalculated PropertyValueReference
Sb₂S₃DFT (GGA-PAW)Band Gap1.3 eV nih.gov
Sb₂S₃DFT (EV-GGA with SOC)Band Gap1.60 eV researchgate.net
Sb(SC₆H₅)₃DFT (mPW1PW)Sb-S bond length~2.45 Å (predicted) researchgate.net
Generic Sb(III)-Thiolate ComplexDFTHOMO characterSb lone pair, S p-orbitals researchgate.netresearchgate.net
Generic Sb(III)-Thiolate ComplexDFTLUMO characterSb-centered orbitals researchgate.netresearchgate.net

Computational Prediction of Spectroscopic Signatures (e.g., IR, NMR, Raman)

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to the bonding within a molecule. For this compound, the key vibrational modes would involve the Sb-S, S-C, C-C, and C=O bonds of the thioglycollate ligand. DFT calculations are a reliable method for predicting vibrational frequencies. chemrxiv.org The calculated spectra can be compared with experimental data to confirm structural assignments. researchgate.net

For related organoantimony(V) derivatives, far-infrared and Raman spectroscopy have been used to identify the Sb-C and Sb-X (where X is a halogen) stretching frequencies. acs.org In the case of an Sb(III)-thiolate complex, the Sb-S stretching vibration would be a key diagnostic peak, expected to appear in the far-infrared region, typically below 400 cm⁻¹. The exact position would be sensitive to the coordination environment of the antimony atom.

NMR Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation in solution. For this compound, ¹H and ¹³C NMR would provide information about the organic thioglycollate ligand. The chemical shifts of the methylene (B1212753) (-CH₂-) protons and the carboxylate carbon would be of particular interest. netlify.apporegonstate.edu The coordination to antimony would likely induce a downfield shift in the signals of the atoms closest to the metal center.

Predicting NMR chemical shifts with high accuracy can be computationally demanding. liverpool.ac.uk However, DFT-based methods can provide reasonable estimates of chemical shifts, aiding in spectral assignment. organicchemistrydata.org For antimony itself, ¹²¹Sb NMR could be a valuable probe, although its large quadrupole moment can lead to very broad signals, making it difficult to observe in asymmetric environments.

The table below summarizes the expected regions for key spectroscopic signatures of an antimony thioglycollate structure based on data for analogous compounds.

Table 2: Predicted Spectroscopic Signatures for an Antimony Thioglycollate Moiety

Spectroscopic TechniqueFeaturePredicted Range/ObservationReference
IR/Ramanν(Sb-S) stretch< 400 cm⁻¹ acs.org
IRν(C=O) stretch (carboxylate)1550-1650 cm⁻¹ scispace.com
¹H NMRδ(-CH₂-)Downfield shift upon coordination to Sb netlify.apporegonstate.edu
¹³C NMRδ(-COO⁻)Downfield shift upon coordination to Sb organicchemistrydata.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the potential reaction mechanisms involving this compound, such as its formation or its interactions with biological molecules.

Formation Mechanism: The formation of this compound would likely involve the reaction of a suitable antimony(III) precursor, such as antimony(III) oxide or an antimony(III) halide, with thioglycolic acid in the presence of a base. Computational studies can model the reaction pathway, identifying transition states and intermediates. For example, the reaction of Sb(OH)₃ with thiols can be modeled to understand the thermodynamics and kinetics of Sb-S bond formation. researchgate.net

Interaction with Biological Thiols: The interaction of antimonial compounds with endogenous thiols like glutathione (B108866) or cysteine is of significant biological interest. nih.gov Computational models can elucidate the mechanism of these interactions. For instance, DFT calculations have been used to study the reaction between thiols and other electrophiles, revealing low-energy concerted mechanisms. nih.gov A similar approach could be applied to model the reaction of this compound with biological thiols, which could involve ligand exchange reactions where the thioglycollate is displaced by another thiol. Such studies would involve calculating the energies of reactants, products, and transition states to determine the most favorable reaction pathway. universiteitleiden.nl

Research on organoantimony(III) compounds has utilized computational methods to understand their reactivity and catalytic activity, for example, in Mannich reactions. ubbcluj.ro These studies provide a framework for investigating the mechanistic details of reactions involving the Sb-S bond.

Materials Science Applications and Advanced Chemical Engineering Prospects

Role as Chemical Stabilizers in Polymer Science

The thermal degradation of polymers, particularly polyvinyl chloride (PVC), is a significant challenge in their processing and long-term application. This degradation typically involves the elimination of hydrogen chloride (HCl), which autocatalyzes further degradation. Heat stabilizers are therefore essential additives in PVC formulations. Antimony-based compounds, especially antimony mercaptides, have been recognized as effective heat stabilizers for PVC. pvcchemical.comjianhuacorp.comchangshengmaterial.com

The stabilizing action of antimony mercaptides is generally understood to involve two primary mechanisms:

HCl Scavenging: The antimony compound can neutralize the HCl released during PVC degradation, thereby inhibiting the autocatalytic process.

Displacement of Labile Chlorine Atoms: The mercaptide group can replace the labile allylic chlorine atoms in the PVC chain, which are the primary initiation sites for dehydrochlorination. This forms a more stable thioether linkage.

While direct research on antimony sodium thioglycollate as a polymer stabilizer is not extensively documented, its structure is analogous to other effective antimony-based stabilizers. For instance, antimony tris(isooctyl thioglycollate) has been synthesized and shown to be an effective thermal stabilizer for PVC. researchgate.net The presence of the antimony-sulfur bond in this compound is the key feature that suggests its potential in this application. The thioglycollate ligand can provide the necessary sulfur atom to interact with the PVC chain, while the antimony center acts as the anchor and influences the reactivity.

Further research could focus on comparing the efficacy of this compound with established stabilizers, such as organotin compounds and other antimony mercaptides. The water solubility of this compound might offer advantages in specific polymerization processes, such as emulsion or suspension polymerization, where aqueous phases are present.

Table 1: Comparison of Antimony-Based PVC Stabilizers

Stabilizer Type General Structure Key Features
Antimony Mercaptides Sb(SR)₃ High efficiency, good transparency in PVC products. jianhuacorp.comchangshengmaterial.com
Antimony Tris(isooctyl thioglycollate) Sb(SCH₂COOC₈H₁₇)₃ Good thermal stability, with performance comparable to some organotin stabilizers. researchgate.net

| This compound (Proposed) | C₄H₄NaO₄S₂Sb | Potential for water-based applications due to sodium salt, contains active Sb-S bond. |

Application in Catalysis and Catalytic Mechanisms

Antimony compounds are known to exhibit catalytic activity in a variety of organic reactions, often acting as Lewis acids. For example, antimony(III) chloride is a known catalyst for Friedel-Crafts reactions and has shown a remarkable catalytic effect in palladium(0)-catalyzed conjugate additions. researchgate.net The catalytic potential of this compound would likely stem from the Lewis acidic nature of the antimony(III) center.

The thioglycollate ligand could play several roles in a catalytic cycle:

Ligand-Accelerated Catalysis: The sulfur and oxygen atoms of the thioglycollate could coordinate to the antimony center, modifying its electronic properties and steric environment, thus influencing its catalytic activity and selectivity.

Cooperative Catalysis: The thiol or carboxylate groups could participate directly in the reaction mechanism, for example, by acting as a proton shuttle or by interacting with substrates. This is seen in some iron-thiolate catalysts where the thiolate ligand is directly involved in the catalytic steps. acs.org

Phase-Transfer Catalysis: The ionic nature of the sodium salt could enable its use in biphasic systems, facilitating the transfer of reactants between phases. Some ionic liquids containing antimony species have been explored for their catalytic properties. google.com

Potential catalytic applications for this compound could include esterification, transesterification, and certain types of polymerization reactions where Lewis acid catalysts are employed. epa.gov Research in this area would involve screening the compound for activity in various organic transformations and performing mechanistic studies to elucidate the role of both the antimony center and the thioglycollate ligand.

Precursors for the Synthesis of Antimony-Based Functional Nanomaterials

Antimony sulfide (B99878) (Sb₂S₃) is a promising semiconductor material with applications in solar cells, thermoelectric devices, and optoelectronics. The synthesis of nanostructured Sb₂S₃ with controlled morphology and size is crucial for optimizing its performance in these applications. Single-source precursors, which contain both the antimony and sulfur elements in a single molecule, are often advantageous for producing high-purity, uniform nanomaterials at lower temperatures.

Various antimony-sulfur complexes, such as antimony xanthates, dithiocarbamates, and dithiophosphates, have been successfully used as single-source precursors for the synthesis of Sb₂S₃ nanoparticles and thin films through methods like solvothermal and hydrothermal synthesis, or aerosol-assisted chemical vapor deposition (AACVD). rsc.orgmdpi.com

This compound, containing both antimony and sulfur, is a strong candidate as a single-source precursor for Sb₂S₃. The decomposition of this precursor under solvothermal or hydrothermal conditions would be expected to yield antimony sulfide. The general reaction can be depicted as:

2 C₄H₄NaO₄S₂Sb → Sb₂S₃ + Other byproducts

The carboxylate group in the thioglycollate ligand might also act as a capping agent during nanoparticle growth, helping to control the size and prevent agglomeration of the resulting Sb₂S₃ nanoparticles. rsc.org The water solubility of this compound could be particularly advantageous for green synthesis routes using aqueous media.

Table 2: Potential of this compound as a Nanomaterial Precursor

Property Relevance to Nanomaterial Synthesis
Contains both Sb and S Acts as a single-source precursor for Sb₂S₃.
Organic Ligand (Thioglycollate) Can act as a capping agent to control particle size and morphology.
Water Solubility Enables environmentally friendly, aqueous-based synthesis routes.

Utilization in Radiochemical Separations and Isotope Production

The separation and purification of radioisotopes are critical for applications in nuclear medicine, research, and industry. Chelation and ion-exchange chromatography are common techniques used for these separations. The ability of the thioglycollate ligand to form stable complexes with metal ions suggests that this compound and related chemistries could be relevant in the separation of antimony radioisotopes. wikipedia.org

For instance, in the production of medical isotopes, it is often necessary to separate the desired radioisotope from the target material and other radionuclidic impurities. A ¹¹⁸Te/¹¹⁸Sb radionuclide generator has been developed for positron emission tomography (PET), which requires the efficient separation of the daughter ¹¹⁸Sb from the parent ¹¹⁸Te. akjournals.com Separation methods often rely on the different chemical properties of tellurium and antimony, such as their affinity for various chromatographic resins.

Thiol-containing materials, such as thiol-functionalized resins, have shown high affinity for soft Lewis acids like antimony(III). acs.org The thioglycollate moiety in this compound demonstrates this strong Sb-S interaction. This principle could be applied in several ways:

Stationary Phase Modification: A resin could be functionalized with thioglycolic acid to create a stationary phase for the selective chromatographic separation of antimony isotopes.

Mobile Phase Additive: Thioglycolic acid or a soluble salt could be used as a complexing agent in the mobile phase to selectively elute antimony isotopes from a column.

Solvent Extraction: A lipophilic derivative of thioglycolic acid could be used as an extractant for the liquid-liquid separation of antimony.

Research in this area would involve studying the complexation thermodynamics and kinetics of antimony ions with thioglycollate to design and optimize separation schemes.

Exploration in Advanced Chemical Synthesis Routes

The reactivity of organoantimony compounds is being increasingly explored for applications in advanced organic synthesis. researchgate.net The antimony-carbon bond and antimony-heteroatom bonds can participate in a variety of chemical transformations. This compound possesses several reactive sites that could be exploited in synthesis: the antimony-sulfur bond, the carboxylate group, and the potential for reactions at the antimony center.

The antimony-sulfur bond could undergo cleavage or insertion reactions, allowing for the transfer of the thioglycollate moiety to other molecules. The carboxylate group could be used as a handle for further functionalization or for anchoring the molecule to a solid support for use in solid-phase synthesis. nih.gov

Furthermore, triarylantimony compounds have been used as arylating agents in palladium-catalyzed cross-coupling reactions. researchgate.net While this compound is not an arylating agent, the principle of using antimony compounds as synthons in transition metal-catalyzed reactions is well-established. It is conceivable that this compound could serve as a source of a specific antimony-based reagent or catalyst in situ.

The unique combination of a soft sulfur donor, a hard oxygen donor, and a Lewis acidic antimony center makes this compound an intriguing building block for the synthesis of more complex inorganic or organometallic structures, such as heterometallic clusters or coordination polymers.

Q & A

Q. How can conflicting results in antimony’s redox behavior be resolved using mechanistic studies?

  • Methodological Answer : Apply density functional theory (DFT) to model antimony-thioglycollate complexes and identify dominant redox pathways. Pair with experimental validation using X-ray absorption spectroscopy (XAS) to probe antimony’s oxidation state in situ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.